molecular formula C8H3Cl3N2 B1382083 4,7,8-Trichloroquinazoline CAS No. 1027775-18-3

4,7,8-Trichloroquinazoline

Cat. No. B1382083
CAS RN: 1027775-18-3
M. Wt: 233.5 g/mol
InChI Key: HVUDQSHQMHCEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7,8-Trichloroquinazoline is a heterocyclic compound . It contains a total of 17 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .


Molecular Structure Analysis

The molecular formula of 4,7,8-Trichloroquinazoline is C8H3Cl3N2 . It contains a total of 16 atoms; 3 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 3 Chlorine atoms . The structure includes 17 bonds; 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .


Physical And Chemical Properties Analysis

The molecular weight of 4,7,8-Trichloroquinazoline is 233.5 g/mol . It has a complexity of 190 and a topological polar surface area of 25.8 Ų .

Scientific Research Applications

Organocatalytic Synthesis and Pharmacological Properties

A study focused on the organocatalytic synthesis and pharmacological evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides, demonstrating potential anticonvulsant, antinociceptive, and anti-inflammatory activities. This research presents an efficient method for creating new heterocyclic compounds with significant pharmacological effects, highlighting the versatility of chloroquinoline derivatives in therapeutic applications (Wilhelm et al., 2014).

Corrosion Inhibition

Quinolinyl triazole derivatives, including those related to 4,7,8-trichloroquinazoline, have been identified as dominant inhibitors for mild steel in hydrochloric acid, showcasing their importance beyond pharmaceutical chemistry. These compounds exhibit significant inhibition efficiency, contributing to the field of corrosion science and highlighting the broader industrial applications of chloroquinoline derivatives (Bhat & Shetty, 2021).

Antifungal Activity

Research on antifungal active quinolino[3,2-f][1,2,4]triazolo[4,3-b][1,2,4]triazepines synthesized in ionic liquids has shown excellent activity against Aspergillus niger and Penicillium notatum. This study not only contributes to the development of new antifungal agents but also emphasizes the role of green chemistry through the recyclability of ionic liquids, presenting an eco-friendly approach to pharmaceutical synthesis (Gupta, 2011).

Antibacterial and Anticorrosion Studies

Novel oxathiolan and triazole compounds based on 8-hydroxyquinoline derivatives have been synthesized and assessed for their antibacterial and anticorrosion properties on mild steel in HCl. These studies underline the multifunctional potential of chloroquinoline-based compounds in both medical and industrial fields, contributing to the development of materials with enhanced resistance to microbial growth and corrosion (Rbaa et al., 2020).

Synthesis of Bioactive Hybrids

The synthesis of 4-amino-7-chloro-based [1,2,3]-triazole hybrids through Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition represents a strategic approach in drug discovery, offering new avenues for developing therapeutics with enhanced biological activities. This research highlights the innovative use of click chemistry in the design and creation of novel bioactive molecules, potentially leading to breakthroughs in various therapeutic areas (Coghi et al., 2021).

properties

IUPAC Name

4,7,8-trichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-5-2-1-4-7(6(5)10)12-3-13-8(4)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUDQSHQMHCEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,8-Trichloroquinazoline

CAS RN

1027775-18-3
Record name 4,7,8-trichloroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 7,8-dichloro-3H-quinazolin-4-one (0.72 g, 3.35 mmol) in phosphorus oxychloride (6.6 g, 12.8 mmol) was heated at reflux for about 4 hours. The reaction mixture was cooled at ambient temperature then added dropwise to ice-cold water. The precipitate was collected by filtration and dried in vacuo to give 4,7,8-trichloroquinazoline as a brown solid (0.64 g, 2.74 mmol, 82%).
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7,8-Trichloroquinazoline
Reactant of Route 2
Reactant of Route 2
4,7,8-Trichloroquinazoline
Reactant of Route 3
4,7,8-Trichloroquinazoline
Reactant of Route 4
Reactant of Route 4
4,7,8-Trichloroquinazoline
Reactant of Route 5
4,7,8-Trichloroquinazoline
Reactant of Route 6
Reactant of Route 6
4,7,8-Trichloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.